Whitepaper: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5) – A Privileged Scaffold in Advanced Drug Discovery
Whitepaper: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5) – A Privileged Scaffold in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally reactive building blocks. 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5) represents a premier example of such a scaffold[1]. By fusing a quinoline core—a ubiquitous motif in antimalarial and antineoplastic agents—with a solubilizing, basic 4-methylpiperazine moiety, this compound serves as a critical intermediate. As a Senior Application Scientist, I have observed that the true value of this molecule lies in its orthogonal reactivity: the piperazine ring dictates biological target engagement (such as GPCR binding), while the 6-bromo position serves as a pristine handle for downstream palladium-catalyzed cross-coupling, enabling the rapid generation of diverse compound libraries.
Physicochemical Profiling & Structural Logic
Understanding the physicochemical baseline of a scaffold is the first step in predicting its behavior in both the reactor and the biological system. The structural logic of 6-bromo-2-(4-methylpiperazin-1-yl)quinoline is bipartite:
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The Quinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking within hydrophobic protein pockets (e.g., kinase hinge regions).
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The 4-Methylpiperazine Moiety: Acts as a basic center (pKa ~8.5–9.0). At physiological pH, it becomes protonated, dramatically enhancing aqueous solubility and forming critical salt bridges with conserved aspartate residues in aminergic G-protein coupled receptors (GPCRs)[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 124783-03-5 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C14H16BrN3 | Defines the exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 306.20 g/mol | Highly efficient lead-like MW, leaving ~200 Da for further functionalization before hitting the Lipinski limit of 500 Da[1]. |
| Topological Polar Surface Area (TPSA) | 19.4 Ų | Excellent for blood-brain barrier (BBB) penetration, crucial for CNS-targeted neurotherapeutics[1]. |
| XLogP3 | ~3.1 | Optimal lipophilicity for balancing membrane permeability with aqueous solubility. |
| Hydrogen Bond Acceptors | 3 | Facilitates interaction with kinase hinge region backbones. |
Synthetic Methodology & Orthogonal Reactivity
The synthesis of 6-bromo-2-(4-methylpiperazin-1-yl)quinoline relies on exploiting the differential electronic environments of the quinoline ring. The 2-position is highly electron-deficient due to the adjacent nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the 6-position is electronically deactivated toward nucleophiles but highly reactive toward oxidative addition by transition metals.
Orthogonal synthetic workflow for 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline.
Protocol 1: Self-Validating SNAr Synthesis Workflow
Expertise & Experience: Using ethanol as a solvent for this SNAr often leads to incomplete conversion due to temperature limitations. Transitioning to a high-boiling polar aprotic solvent like DMF stabilizes the Meisenheimer complex, driving the reaction to completion.
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Reagent Preparation: Dissolve 1.0 equivalent of 6-bromo-2-chloroquinoline in anhydrous DMF to achieve a 0.2 M concentration.
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Nucleophile & Base Addition: Add 2.5 equivalents of 1-methylpiperazine and 2.0 equivalents of anhydrous K2CO3 . Causality: The excess base scavenges the HCl byproduct. If HCl is not neutralized, it protonates the highly basic 1-methylpiperazine, rendering it non-nucleophilic and stalling the reaction.
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Thermal Activation: Heat the reaction mixture to 120°C for 8–12 hours under a continuous nitrogen atmosphere to prevent oxidative degradation.
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Self-Validating Control (Reaction Monitoring): Pull a 10 µL aliquot and analyze via LC-MS. The reaction is validated as complete when the starting material (m/z ~241.9) is fully depleted. The product must present a distinct 1:1 isotopic doublet at m/z 306.05 / 308.05 [M+H]+ , confirming that the crucial bromine handle has not been inadvertently cleaved.
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Workup & Isolation: Quench the mixture into ice-cold water to precipitate the crude product. Filter, wash with water, and recrystallize from ethanol to yield the pure scaffold.
Pharmacological Applications: Dual-Targeting Potential
Once the scaffold is functionalized via the 6-bromo position, the resulting Active Pharmaceutical Ingredients (APIs) typically diverge into two primary pharmacological pathways: Kinase Inhibition and GPCR Modulation.
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Kinase Inhibition: Piperazinylquinolines are well-documented as potent kinase inhibitors. For example, similar chloro-piperazinylquinolines serve as direct intermediates for blockbuster drugs like Sorafenib (a multi-kinases inhibitor)[3]. Furthermore, in-silico and in-vitro studies have demonstrated that functionalized piperazinylquinolines exhibit high affinity for Cyclin G-associated kinase (GAK), a critical target in viral entry (e.g., Hepatitis C) and cellular proliferation[4].
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GPCR Modulation (5-HT Receptors): The spatial arrangement of the quinoline nitrogen and the basic piperazine nitrogen perfectly mimics the pharmacophore required for Serotonin (5-HT) receptor binding. Derivatives of this scaffold have been heavily investigated as 5-HT1A agonists / 5-HT3 antagonists for irritable bowel syndrome[2], as well as 5-HT6 receptor ligands for cognition enhancement and memory retention[5].
Dual pharmacological targeting mechanisms of piperazinylquinoline derivatives.
Biological Validation Workflows
To ensure the synthesized derivatives possess the intended biological activity, rigorous, self-validating biochemical assays must be employed.
Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay
Expertise & Experience: When evaluating piperazinylquinoline derivatives against kinases like GAK or Tyrosine kinases, the concentration of ATP in the assay buffer is the most common point of failure. ATP must be strictly maintained at its apparent Michaelis constant ( Km ) for the specific kinase to ensure the assay is sensitive to competitive inhibitors.
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Enzyme Preparation: Dilute the recombinant kinase in an assay buffer comprising 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, and 2 mM DTT.
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Ligand Incubation: Prepare a 10-point, 3-fold serial dilution of the synthesized piperazinylquinoline API in DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation. Incubate the compound with the kinase for 30 minutes at room temperature.
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Reaction Initiation: Initiate the reaction by adding a substrate peptide and ATP (at the predetermined Km ).
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Detection: After a 60-minute incubation, add a luminescent ADP detection reagent (e.g., ADP-Glo™). The reagent depletes unreacted ATP and converts the generated ADP back to ATP, which drives a luciferase reaction. Measure luminescence.
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Self-Validating Control: Every assay plate must include a reference inhibitor (e.g., Sorafenib[3]). If the calculated IC50 of the reference control deviates by more than 3-fold from historical validation data, the entire plate must be discarded, as this indicates enzyme degradation or buffer failure.
Conclusion
6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5) is far more than a simple chemical building block; it is a meticulously engineered pharmacophore. By combining the biological promiscuity of the quinoline-piperazine axis with the synthetic orthogonality of the 6-bromo substituent, this compound empowers medicinal chemists to rapidly navigate chemical space. Whether targeting complex viral entry pathways via GAK inhibition or tuning CNS activity through 5-HT receptor modulation, this scaffold remains a cornerstone of modern drug discovery.
References
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In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent Source: World Scientific URL:[Link]
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Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome Source: PubMed / NIH URL:[Link]
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Memories are made of this (perhaps): a review of serotonin 5-HT(6) receptor ligands and their biological functions Source: PubMed / NIH URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 837-52-5: 7-chloro-4-piperazin-1-yl-quinoline [cymitquimica.com]
- 4. worldscientific.com [worldscientific.com]
- 5. Memories are made of this (perhaps): a review of serotonin 5-HT(6) receptor ligands and their biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
